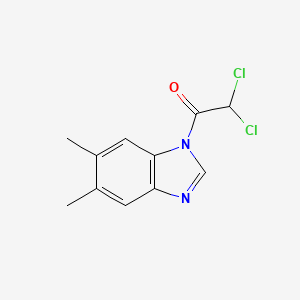
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AL-LAD, is a novel psychoactive substance that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has been found to have similar effects on the central nervous system. AL-LAD has gained popularity among the research community due to its unique properties and potential therapeutic applications.
Wirkmechanismus
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide works by binding to the serotonin 2A receptor, which is responsible for regulating mood, cognition, and perception. It produces its psychoactive effects by altering the activity of certain brain regions, leading to changes in perception, thought, and mood.
Biochemical and Physiological Effects
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to alter the activity of certain neurotransmitters, including serotonin and dopamine, leading to changes in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a highly potent and selective serotonin 2A receptor agonist, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse and dependence must be taken into account when using it in research.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin 2A receptor in various physiological and pathological processes. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide use on the brain and body.
Synthesemethoden
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through the modification of LSD. The synthesis process involves the addition of a cyclopentyl group to the indole ring, followed by the introduction of a trimethoxyphenyl group at the 5-position. The resulting compound is then acrylated to produce N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. It has been found to have a high affinity for the serotonin 2A receptor, which is responsible for its psychoactive effects. N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-10-12(11-15(21-2)17(14)22-3)8-9-16(19)18-13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZAHNQDHUKPT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)








![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)